5-(2-chlorophenyl)-N-cyclopentyl-2-furamide
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Overview
Description
5-(2-chlorophenyl)-N-cyclopentyl-2-furamide is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a chlorophenyl group attached to the furan ring and a cyclopentyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the chlorophenyl-substituted furan with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-N-cyclopentyl-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-chlorophenyl)-N-cyclopentyl-2-furamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects through the following mechanisms:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(2-chlorophenyl)-2-furamide: Lacks the cyclopentyl group, which may affect its biological activity.
N-cyclopentyl-2-furamide: Lacks the chlorophenyl group, which may influence its chemical reactivity and applications.
5-phenyl-N-cyclopentyl-2-furamide: Lacks the chlorine atom, which may alter its chemical properties and interactions.
Uniqueness
5-(2-chlorophenyl)-N-cyclopentyl-2-furamide is unique due to the presence of both the chlorophenyl and cyclopentyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
853330-37-7 |
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Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-cyclopentylfuran-2-carboxamide |
InChI |
InChI=1S/C16H16ClNO2/c17-13-8-4-3-7-12(13)14-9-10-15(20-14)16(19)18-11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,18,19) |
InChI Key |
UMDNYQVQMBGNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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